CH-Fubiata

Description

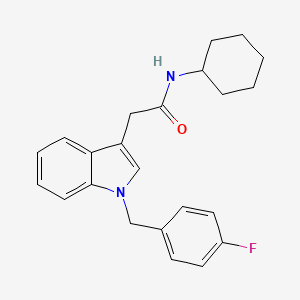

Structure

3D Structure

Properties

CAS No. |

922038-77-5 |

|---|---|

Molecular Formula |

C23H25FN2O |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |

InChI |

InChI=1S/C23H25FN2O/c24-19-12-10-17(11-13-19)15-26-16-18(21-8-4-5-9-22(21)26)14-23(27)25-20-6-2-1-3-7-20/h4-5,8-13,16,20H,1-3,6-7,14-15H2,(H,25,27) |

InChI Key |

GSTACBDFNQHWHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis Pathway of CH-Fubiata

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and forensic applications only. CH-Fubiata is a synthetic cannabinoid and has not been approved for human or veterinary use. Its pharmacological and toxicological properties are largely unstudied.

Executive Summary

This compound is a novel psychoactive substance (NPS) classified as a synthetic cannabinoid, first identified in the recreational drug supply in 2022.[1][2][3] Structurally, it belongs to a newer class of synthetic cannabinoids featuring an indole-3-acetamide core, likely developed to circumvent class-wide bans on traditional indole and indazole scaffolds.[1][4] This guide provides a comprehensive overview of the discovery, proposed synthesis, chemical properties, and metabolic pathways of this compound, intended to serve as a technical resource for the scientific community. Due to its recent emergence, much of the available data comes from forensic analysis rather than traditional pharmaceutical development.

Discovery and Identification

The "discovery" of this compound was not in the context of therapeutic drug development but rather its identification as a previously unknown substance in the illicit drug market. The Center for Forensic Science Research and Education (CFSRE) first reported its detection in a drug material sample on June 21, 2022.

The identification was part of ongoing efforts in real-time sample-mining and data-mining for the discovery of NPS. This compound was found alongside a structurally similar synthetic cannabinoid, ADB-FUBIATA, suggesting a potential common origin or synthetic precursor. Its emergence is believed to be a response to the class-wide ban on synthetic cannabinoids implemented by China in July 2021.

Chemical Identity

This compound is formally known by its IUPAC name, N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide. It is also referred to by the synonym CH-FUBIACA.

Quantitative Data and Chemical Properties

The following tables summarize the known chemical and physical data for this compound, primarily sourced from analytical reference standard documentation and forensic reports.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide | |

| Synonyms | CH-FUBIACA | |

| CAS Number | 922038-77-5 | |

| Chemical Formula | C₂₃H₂₅FN₂O | |

| Molecular Weight | 364.5 g/mol | |

| Exact Mass | 365.2024 [M+H]⁺ | |

| Formulation | Crystalline Solid | |

| Purity | ≥98% (Analytical Standard) |

| Solubility | DMF: 3 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): Insoluble | |

Table 2: Chromatographic and Spectrometric Data

| Parameter | Value | Instrument/Method |

|---|---|---|

| GC-MS Retention Time | 8.44 min | Agilent 5975 Series GC/MSD |

| LC-QTOF-MS Retention Time | 9.50 min | Phenomenex® Kinetex C18 Column |

| Protonated Molecule (m/z) | 365.2014 | LC-QTOF-MS |

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis pathway for this compound has not been published. However, based on the principles of organic chemistry and known synthetic routes for structurally similar indole-3-acetamide derivatives, a plausible pathway can be proposed. The synthesis likely involves a two-step process: N-alkylation of the indole ring followed by amidation of the acetic acid side chain.

Step 1: N-Alkylation of Indole-3-acetic acid The synthesis would begin with indole-3-acetic acid. The indole nitrogen is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion then acts as a nucleophile, attacking 4-fluorobenzyl bromide in a standard Williamson ether synthesis-like reaction to form 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.

Step 2: Amide Coupling The carboxylic acid from Step 1 is then coupled with cyclohexylamine. This is a standard amide bond formation, which can be achieved using a coupling agent such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with cyclohexylamine.

Below is a logical diagram illustrating this proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are derived from the methodologies used for the identification and metabolic profiling of this compound.

Analytical Identification Protocol (LC-QTOF-MS)

This protocol outlines the method used by the CFSRE for the initial identification of this compound.

-

Sample Preparation: The drug material is diluted in methanol.

-

Instrumentation: A liquid chromatography quadrupole time-of-flight mass spectrometer is used.

-

Chromatography Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

-

Mobile Phase:

-

Solvent A: Ammonium formate (10 mM, pH 3.0)

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

Initial: 95% A, 5% B

-

Ramp to 5% A, 95% B over 13 minutes

-

Return to 95% A, 5% B at 15.5 minutes

-

-

Temperatures: Autosampler set to 15 °C.

-

Injection Volume: 10 µL.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

TOF MS Scan Range: 100-510 Da

-

-

Standard Comparison: Results are confirmed by comparison to a certified analytical reference standard of this compound.

Caption: Analytical workflow for this compound identification.

In Vitro Metabolic Profiling Protocol

This protocol is based on a study investigating the phase I metabolism of this compound using human liver microsomes (HLM).

-

Incubation Mixture:

-

This compound (10 µmol/L final concentration)

-

Human Liver Microsomes (HLM)

-

NADPH-generating system (as a cofactor)

-

Phosphate buffer (pH 7.4)

-

-

Incubation Conditions: The mixture is incubated at 37°C for 1 hour.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected, diluted, and transferred for analysis.

-

Analysis: The sample is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and structurally elucidate metabolites.

Signaling and Metabolic Pathways

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors (GPCRs). However, its specific binding affinity, potency, and efficacy have not been reported in detail.

Metabolic Pathway

Studies have shown that this compound undergoes extensive phase I metabolism. The primary metabolic pathways are hydroxylation and N-dealkylation. The most abundant metabolite identified is CF15, which is hydroxylated on the cyclohexane ring, making it a recommended biomarker for urinalysis.

Other identified metabolic transformations include:

-

Monohydroxylation: Occurs on the indole ring or the cyclohexane moiety.

-

N-dealkylation: Cleavage of the 4-fluorobenzyl group.

-

Dihydroxylation: Formation of dihydroxylated metabolites.

-

Glucuronidation: A phase II transformation where a glucuronic acid moiety is attached to a hydroxylated metabolite.

The diagram below illustrates the major metabolic transformations of this compound.

Caption: Major metabolic pathways of this compound.

References

In-Vitro Metabolism of CH-Fubiata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of CH-Fubiata, a synthetic cannabinoid. The information herein is intended to support research, drug development, and toxicological assessment of this compound. Due to the limited availability of specific quantitative data for this compound, representative data from structurally similar synthetic cannabinoids are included to provide a comparative context.

Pharmacological Profile of Synthetic Cannabinoids

This compound is classified as a synthetic cannabinoid.[1][2] These compounds typically exert their psychoactive effects by acting as agonists at the cannabinoid receptors CB1 and CB2. The binding affinity (Ki) and functional activity (EC50) at these receptors are critical parameters for understanding their pharmacological and toxicological profiles. While specific data for this compound is not publicly available, the following table presents representative data for other synthetic cannabinoids to illustrate the typical range of activities.

Table 1: Representative Cannabinoid Receptor Binding Affinities and Efficacies of Synthetic Cannabinoids

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | CB1 Efficacy (EC50, nM) | Reference |

| JWH-210 | 0.26 | - | - | [3] |

| JWH-250 | 1.1 | - | - | [3] |

| AM-2201 | 5.08 | 0.582 | - | [4] |

| (R)-Methanandamide | 7.42 | - | - | |

| LEI-102 | >1000 | 8.0 | - |

Data for this compound is not available. The compounds listed are for illustrative purposes.

In-Vitro Metabolic Stability

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In-vitro assays using human liver microsomes (HLM) are standard for assessing phase I metabolic stability. These assays determine the rate of disappearance of the parent compound over time, from which parameters like half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Table 2: Representative In-Vitro Metabolic Stability of Synthetic Cannabinoids in Human Liver Microsomes

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | In Vivo Hepatic Clearance (mL/min/kg) | Reference |

| AM-1220 | 3.7 | High | - | |

| CUMYL-PICA | 23.9 | 29.0 | 1300 | |

| 5F-CUMYL-PICA | 17.5 | 39.6 | 1770 | |

| JWH-122 | Low | High | 1305 | |

| MAM-2201 | Low | High | 1408 |

Specific data for this compound is not available. The data presented is for structurally related synthetic cannabinoids to provide a general understanding of their metabolic stability.

Cytochrome P450 Inhibition

Assessing the potential of a new chemical entity to inhibit cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. In-vitro CYP inhibition assays measure the concentration of the compound that causes 50% inhibition of a specific CYP isoform's activity (IC50), from which the inhibition constant (Ki) can be derived.

Table 3: Representative Cytochrome P450 Inhibition Profile of a Synthetic Cannabinoid (AB-PINACA)

| CYP Isoform | Inhibition Mode | Ki (µM) |

| CYP2C8 | Mixed | 16.9 |

| CYP2C9 | Mixed | 6.7 |

| CYP2C19 | Competitive | 16.1 |

| CYP3A4 | Time-Dependent | 17.6 |

This data is for the synthetic cannabinoid AB-PINACA and is intended to be representative. Specific CYP inhibition data for this compound is not currently available.

Metabolite Identification of this compound

In-vitro studies using human liver microsomes have identified the primary phase I metabolic pathways for this compound as hydroxylation and N-dealkylation. The most abundant metabolite identified is CF15, which is hydroxylated on the cyclohexane moiety. Other metabolites resulting from these pathways are also observed.

Experimental Protocols

The following are detailed protocols for the key in-vitro metabolism experiments.

Microsomal Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of a compound using human liver microsomes.

Materials:

-

Test compound (e.g., this compound) stock solution (10 mM in DMSO)

-

Pooled human liver microsomes (HLM) (20 mg/mL)

-

100 mM Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., solutions A and B)

-

Ice-cold acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile/buffer).

-

Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and the test compound working solution (final concentration 1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the percentage of remaining parent compound versus time. From the slope of the natural log plot, calculate the half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the IC50 of a test compound against major CYP isoforms.

Materials:

-

Test compound (e.g., this compound) stock solution (10 mM in DMSO)

-

Pooled human liver microsomes (HLM)

-

Specific CYP isoform probe substrates (at Km concentration)

-

NADPH regenerating system

-

100 mM Phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in buffer.

-

Reaction Mixture: In a 96-well plate, add HLM, phosphate buffer, and the specific CYP probe substrate.

-

Inhibitor Addition: Add the various concentrations of the test compound to the wells. Include a vehicle control (no inhibitor).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a short, linear-rate time (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the plate to pellet proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

-

Data Analysis: Plot the percent inhibition of metabolite formation against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Metabolite Identification using LC-HRMS

This protocol details a general approach for identifying metabolites of a test compound.

Materials:

-

Test compound (e.g., this compound)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

100 mM Phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile

-

Centrifuge

-

LC-HRMS (e.g., Q-TOF or Orbitrap) system

Procedure:

-

Incubation: Perform a larger scale microsomal incubation (as in 5.1) with a higher concentration of the test compound (e.g., 10 µM) for a longer duration (e.g., 1-3 hours) to generate sufficient quantities of metabolites. Run a control incubation without NADPH.

-

Termination and Extraction: Terminate the reaction with ice-cold acetonitrile. Centrifuge to remove proteins. The supernatant can be concentrated by evaporation and reconstituted in a smaller volume of mobile phase.

-

LC-HRMS Analysis: Analyze the samples using an LC-HRMS system.

-

Full Scan MS: Acquire high-resolution full scan mass spectra to detect potential metabolites by comparing the t=0 or no-NADPH sample with the incubated sample. Look for expected mass shifts corresponding to common metabolic reactions (e.g., +15.9949 for hydroxylation, dealkylation).

-

MS/MS Analysis: Acquire fragmentation data (MS/MS) for the parent compound and potential metabolites. This can be done in a data-dependent manner.

-

-

Data Processing and Identification:

-

Use metabolite identification software to search for expected and unexpected metabolites based on mass shifts and fragmentation patterns.

-

Compare the fragmentation spectra of metabolites to that of the parent compound to identify the site of metabolic modification.

-

The fragmentation pattern of this compound would likely show characteristic ions that can be tracked in its metabolites.

-

Visualizations

The following diagrams illustrate key aspects of this compound's metabolism and mechanism of action.

Caption: Proposed metabolic pathway of this compound.

Caption: General workflow for in-vitro metabolism studies.

References

- 1. In vitro metabolic profiling of new synthetic cannabinoids, ADB-FUBIATA, AFUBIATA, this compound, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CH-Fubiata: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Metabolism of a Novel Synthetic Cannabinoid

Introduction

CH-Fubiata is a recently identified synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] As a novel psychoactive substance (NPS), this compound has emerged in the recreational drug market, necessitating a thorough understanding of its chemical and pharmacological characteristics for forensic and research applications. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical structure, physicochemical properties, and metabolic fate. While extensive data on its biological activity remains limited, this document consolidates the current knowledge to support researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, is characterized by an indole core structure linked to a cyclohexyl group via an acetamide moiety.[1] The presence of a 4-fluorobenzyl group attached to the indole nitrogen is a notable feature of its chemical architecture.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide | [1] |

| Synonyms | CH-FUBIACA | [1] |

| CAS Number | 922038-77-5 | [1] |

| Chemical Formula | C23H25FN2O | |

| Molecular Weight | 364.5 g/mol | |

| Exact Mass | 365.2024 [M+H]+ |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Plant-Like Material (as reported in seizures) | |

| Solubility | Soluble in methanol |

Analytical Data

The identification of this compound in seized materials and research settings relies on established analytical techniques. The following tables summarize the key parameters for its detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Value | Reference |

| Instrument | Agilent 5975 Series GC/MSD System | |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | |

| Carrier Gas | Helium (1.46 mL/min) | |

| Injection Port Temp. | 265 °C | |

| Transfer Line Temp. | 300 °C | |

| MS Source Temp. | 230 °C | |

| MS Quad Temp. | 150 °C | |

| Oven Program | 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min | |

| Injection Type | Splitless | |

| Mass Scan Range | 40-550 m/z | |

| Retention Time | 8.44 min |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

| Parameter | Value | Reference |

| Instrument | Not specified | |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | |

| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) | |

| Mobile Phase B | 0.1% formic acid in acetonitrile | |

| Gradient | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min | |

| Autosampler Temp. | 15 °C | |

| Injection Volume | 10 µL | |

| TOF MS Scan Range | 100-510 Da | |

| Retention Time | 9.50 min |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, a general synthetic procedure for a structurally similar compound, N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide, has been described. This process involves the reaction of 5-fluoroindole with oxalyl chloride to form an intermediate, which is then reacted with cyclohexylamine. It is plausible that a similar synthetic route could be employed for this compound, starting with 1-(4-fluorobenzyl)-1H-indole.

Biological Activity and Pharmacology

There is a significant gap in the scientific literature regarding the quantitative biological activity of this compound. Reports explicitly state that "Little to no information is currently known about the activity, potency, and/or toxicity of this compound".

For context, a structurally similar synthetic cannabinoid, ADB-FUBIATA , has been studied. In a β-arrestin2 recruitment assay, ADB-FUBIATA demonstrated a potent and selective agonist activity at the human cannabinoid receptor 1 (hCB1), with an EC50 value of 635 nM. It showed almost no activity at the hCB2 receptor. It is important to note that this data pertains to ADB-FUBIATA and should not be directly extrapolated to this compound without experimental verification.

Metabolism

The in vitro phase I metabolism of this compound has been investigated using human liver microsomes (HLM). The primary metabolic pathways identified are hydroxylation and N-dealkylation.

Metabolic Pathways

The major biotransformations of this compound involve enzymatic modifications at various positions on the molecule. The following diagram illustrates the key metabolic routes.

The most abundant metabolite identified in in vitro studies is CF15 , which is formed through hydroxylation at the cyclohexane moiety. This metabolite is recommended as a potential biomarker for confirming this compound consumption.

Experimental Protocols

In Vitro Metabolism Study

The following protocol is based on the methodology described for the metabolic profiling of this compound.

Procedure:

-

Incubation: this compound (10 µmol/L) is incubated with human liver microsomes for 1 hour.

-

Sample Preparation: Following incubation, the samples are diluted.

-

Analysis: The diluted samples are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites.

Conclusion

This compound is a novel synthetic cannabinoid with a well-characterized chemical structure and established analytical methods for its identification. While its metabolic profile has been investigated, revealing key pathways such as hydroxylation and N-dealkylation, a significant knowledge gap exists concerning its pharmacological and toxicological properties. The lack of quantitative data on its biological activity underscores the need for further research to fully understand its potential effects and risks. This guide provides a foundational summary of the current scientific knowledge on this compound to aid in future research and forensic investigations.

References

The Uncharted Territory of CH-Fubiata: A Technical Guide to Understanding its Potential Receptor Binding Affinity

For Immediate Release

Horsham, PA – As the landscape of novel psychoactive substances (NPS) continues to evolve, the scientific community faces the ongoing challenge of characterizing emerging compounds to understand their pharmacological effects and potential for harm. One such compound, CH-Fubiata, a synthetic cannabinoid, has been identified, yet its receptor binding affinity and overall pharmacological profile remain largely uncharacterized in peer-reviewed literature. This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the potential receptor interactions of this compound by examining structurally similar compounds and outlining the established methodologies for such analysis.

Introduction to this compound

This compound is classified as a synthetic cannabinoid, a broad class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] These substances often exhibit high affinity and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system. However, subtle structural modifications can dramatically alter a compound's binding affinity, selectivity, and functional activity, making individual characterization crucial.

Currently, there is a significant gap in the scientific literature regarding the specific receptor binding affinity of this compound. Reports from forensic science organizations indicate its emergence, but detailed pharmacological studies are not yet available.[1][2]

Receptor Binding Affinity of a Structurally Related Analog: ADB-FUBIATA

In the absence of direct data for this compound, examining structurally similar analogs can provide valuable insights. ADB-FUBIATA, which shares a similar core structure, has been the subject of in vitro pharmacological studies. This compound has been demonstrated to be a selective agonist of the CB1 receptor.

A study evaluating the intrinsic cannabinoid receptor activation potential of ADB-FUBIATA using a β-arrestin2 recruitment assay found a potency (EC₅₀) of 635 nM at the human CB1 receptor, with an efficacy (Eₘₐₓ) of 141% relative to the reference agonist CP55,940.[3] Notably, ADB-FUBIATA displayed minimal activity at the CB2 receptor, indicating a pronounced CB1 selectivity.

| Compound | Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% relative to CP55,940) |

| ADB-FUBIATA | hCB1 | β-arrestin2 Recruitment | 635 | 141% |

| ADB-FUBIATA | hCB2 | β-arrestin2 Recruitment | Minimal Activity | Minimal Activity |

Table 1: In vitro activity of the structurally related synthetic cannabinoid ADB-FUBIATA at human cannabinoid receptors.

Experimental Protocols for Determining Receptor Binding Affinity

To characterize the receptor binding profile of a novel compound like this compound, several established experimental protocols are utilized. These assays are essential for determining key parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

Radioligand Binding Assays

A common method to determine the binding affinity of a test compound is through competitive radioligand binding assays. This technique involves competing the unlabeled test compound against a radiolabeled ligand that has a known high affinity for the target receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CB1 or CB2) are prepared from cultured cells or brain tissue.

-

Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: Following incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value of the test compound is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

Early Research Findings on CH-Fubiata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-Fubiata is a synthetic cannabinoid that has emerged in the recreational drug landscape.[1] This technical guide provides a comprehensive overview of the early research findings on this compound, with a focus on its chemical properties, metabolic fate, and presumed mechanism of action. Due to the limited availability of specific quantitative data for this compound, this report also incorporates findings from structurally analogous synthetic cannabinoids, namely CH-PIATA and ADB-FUBIATA, to provide a more complete understanding.[1][2][3] Detailed experimental protocols for key analytical and in vitro assays are provided to facilitate further research. Additionally, this guide includes visualizations of the presumed signaling pathway of this compound and relevant experimental workflows to aid in conceptualization and experimental design.

Introduction

This compound is classified as a synthetic cannabinoid, a class of compounds designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] Structurally, it is identified as N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide. Like many synthetic cannabinoids, this compound is believed to exert its effects primarily through interaction with the cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system. However, detailed pharmacological data, including its potency and toxicity, remain largely uncharacterized. This document synthesizes the currently available information on this compound and related compounds to serve as a foundational resource for the scientific community.

Chemical and Analytical Data

A summary of the known chemical and analytical properties of this compound is presented in Table 1. This information is critical for the accurate identification and quantification of the compound in various matrices.

Table 1: Chemical and Analytical Data for this compound

| Property | Value |

| Chemical Name | N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide |

| Molecular Formula | C₂₃H₂₅FN₂O |

| Molecular Weight | 364.5 g/mol |

| Appearance | Plant-Like Material |

| GC-MS Retention Time | 8.44 min |

| LC-QTOF-MS Retention Time | 9.50 min |

In Vitro Metabolism

The metabolic profile of this compound has been investigated using human liver microsomes. These studies are crucial for identifying metabolites that can serve as biomarkers for consumption and for understanding the potential for drug-drug interactions.

Identified Metabolites

In vitro studies have identified several phase I metabolites of this compound, primarily formed through hydroxylation and N-dealkylation. The most abundant metabolite identified in one study was CF15, which is hydroxylated at the cyclohexane moiety. A study on the metabolism of this compound identified four Phase I and one Phase II metabolites. The major Phase I metabolite was this compound-1, formed via monohydroxylation on the indazole ring. Other significant metabolites included this compound-3 (formed by N-dealkylation) and this compound-4 (monohydroxylation on the cyclohexane). A glucuronidated Phase II metabolite, this compound-2, was also identified.

Table 2: Summary of Identified Metabolites of this compound

| Metabolite | Metabolic Reaction |

| This compound-1 | Monohydroxylation (indazole ring) |

| This compound-2 | Glucuronidation |

| This compound-3 | N-dealkylation |

| This compound-4 | Monohydroxylation (cyclohexane) |

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

This protocol outlines a general procedure for the in vitro metabolism of synthetic cannabinoids using human liver microsomes, based on published methodologies.

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound (e.g., 10 µmol/L) in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add the this compound stock solution to the pre-warmed microsome mixture to initiate the reaction. The final substrate concentration is typically around 1-10 µmol/L.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

-

Termination of Reaction and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-HRMS Analysis:

-

Analyze the supernatant using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system to identify and characterize the metabolites.

-

Presumed Mechanism of Action and Signaling Pathway

As a synthetic cannabinoid, this compound is presumed to act as an agonist at cannabinoid receptors, with a likely preference for the CB1 receptor, which is predominantly expressed in the central nervous system. The activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Activity of Structurally Similar Compounds

Direct quantitative data on the receptor binding affinity and functional activity of this compound are not yet available in the public domain. However, data from structurally related compounds provide valuable insights (Table 3). For the analogous compound CH-PIATA, researchers were unable to determine an accurate EC₅₀ value as a maximal activation plateau was not reached, suggesting weak activity at both CB1 and CB2 receptors. In contrast, ADB-FUBIATA, which is also structurally similar, demonstrated selective agonist activity at the CB1 receptor with an EC₅₀ of 635 nM and had minimal activity at the CB2 receptor.

Table 3: Cannabinoid Receptor Activity of Structurally Similar Compounds

| Compound | Receptor | Assay Type | Value | Reference |

| ADB-FUBIATA | CB1 | β-arrestin2 recruitment | EC₅₀ = 635 nM | |

| CB2 | β-arrestin2 recruitment | Almost no activity | ||

| CH-PIATA | CB1 & CB2 | β-arrestin2 recruitment | Weak activity, EC₅₀ not determined |

Hypothetical Signaling Pathway of this compound at the CB1 Receptor

The binding of this compound to the CB1 receptor is expected to trigger the following canonical signaling cascade:

-

G-protein Coupling: The activated CB1 receptor couples to inhibitory G-proteins (Gi/o).

-

Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in a decrease in neurotransmitter release.

-

MAPK Pathway Activation: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade.

-

β-Arrestin Recruitment: Like many GPCRs, the activated CB1 receptor can be phosphorylated, leading to the recruitment of β-arrestin. This can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling.

Experimental Protocols for Receptor Activity Assays

To facilitate further pharmacological characterization of this compound, the following are generalized protocols for key in vitro functional assays.

Experimental Workflow: Cannabinoid Receptor Binding Assay

This workflow describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

References

CH-Fubiata: A Technical Guide to Stability and Degradation Analysis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the stability and degradation pathways of CH-Fubiata (CH-FUBIACA), a synthetic cannabinoid. The information is intended to guide researchers and drug development professionals in understanding the molecule's intrinsic stability, predicting its degradation products, and developing robust analytical methods.

Summary of Stability Data

While comprehensive quantitative data from forced degradation studies on this compound is not extensively available in the public domain, the following table summarizes the known stability information. Further studies are required to fully characterize the degradation profile under various stress conditions.

| Parameter | Condition | Observation | Reference |

| Shelf-Life Stability | -20°C | Stable for ≥ 5 years | [1] |

| Metabolic Stability | In vitro (Human Liver Microsomes) | Metabolized via hydroxylation and N-dealkylation | [2] |

Degradation Pathways

The primary degradation pathways for this compound identified to date are metabolic. Chemical degradation pathways under forced conditions have not been fully elucidated, but based on the structure of this compound, an indoleacetamide derivative, potential chemical degradation can be inferred.

Metabolic Degradation

In vitro studies using human liver microsomes have shown that this compound undergoes phase I metabolism primarily through two pathways[2]:

-

Hydroxylation: The most abundant metabolite identified is CF15, which is hydroxylated at the cyclohexane moiety[2].

-

N-dealkylation: Cleavage of the N-cyclohexyl group is another observed metabolic route[2].

The following diagram illustrates the primary metabolic degradation pathway of this compound.

References

An In-depth Technical Guide to the Solubility of CH-Fubiata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of CH-Fubiata, a synthetic cannabinoid of interest in forensic and research applications. The following sections detail its solubility in various solvents, standardized experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an analytical reference standard that is structurally similar to known synthetic cannabinoids.[1] It is intended for research and forensic applications.[1] Chemically, it is known as N-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide.[1] Understanding its solubility is critical for the development of analytical methods, formulation studies, and in vitro and in vivo experimental design.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data presented below is crucial for preparing stock solutions and conducting experiments that require the compound to be in a dissolved state.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 3 mg/mL |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL |

| Ethanol | 1 mg/mL |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols for Solubility Determination

The following protocols are generalized methods for determining the solubility of synthetic cannabinoids like this compound. These methods are based on established practices in the field of cannabinoid research.

3.1. Gravimetric Method

This method is a straightforward approach to determine solubility based on the mass of the solute that can be dissolved in a given volume of solvent.

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Isolation: Carefully transfer a known volume of the supernatant to a pre-weighed container.

-

Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven.

-

Quantification: Weigh the container with the dried residue. The difference in weight will give the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL.

3.2. High-Performance Liquid Chromatography (HPLC) Method

This method offers higher precision and is suitable for determining the concentration of the dissolved analyte in a saturated solution.

-

Preparation of Saturated Solution: Prepare a supersaturated solution of this compound in the desired solvent as described in steps 1 and 2 of the Gravimetric Method.

-

Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[2]

-

Dilution: Dilute an aliquot of the clear filtrate with a suitable solvent to a concentration within the calibrated range of the HPLC instrument.

-

HPLC Analysis: Analyze the diluted sample using a validated HPLC method. The mobile phase and column should be selected based on the physicochemical properties of this compound. For cannabinoids, a common mobile phase consists of a mixture of acetonitrile and water with additives like formic acid.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared from known concentrations of a this compound reference standard.

-

Calculation: Calculate the original solubility, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the HPLC method.

Caption: Experimental workflow for solubility determination using the HPLC method.

Signaling Pathways

As this compound is a synthetic cannabinoid, it is presumed to interact with the cannabinoid receptors (CB1 and CB2) which are part of the G-protein coupled receptor family. The signaling cascade upon receptor activation typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. However, specific signaling pathways and receptor binding affinities for this compound have not been extensively characterized in publicly available literature. Further research is required to elucidate the precise molecular pharmacology of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of CH-Fubiata in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of CH-Fubiata, a synthetic cannabinoid, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals engaged in forensic analysis, toxicology studies, and pharmacokinetic research. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and performance characteristics are provided to guide method validation.

Introduction

This compound is a synthetic cannabinoid that has been identified in the recreational drug market.[1] Like other synthetic cannabinoids, it is designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] The emergence of new synthetic cannabinoids like this compound necessitates the development of robust and reliable analytical methods for their detection and quantification in various biological samples to aid in clinical and forensic investigations. LC-MS/MS has become the preferred technique for the analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and ability to quantify analytes in complex matrices.[2][3]

Experimental Protocol

Sample Preparation

A simple protein precipitation method is recommended for the extraction of this compound from plasma or serum samples. For urine samples, a dilution step may be sufficient depending on the expected concentration.

Materials:

-

Biological matrix (e.g., plasma, serum, urine)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Internal Standard (IS) solution (e.g., this compound-d4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent[1] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile (50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Autosampler Temp. | 15°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 13.0 | 95 | 5 |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray (ESI+) |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 550°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Multiple Reaction Monitoring (MRM) | See Table 4 |

Table 4: MRM Transitions for this compound and Internal Standard (Note: These are predicted transitions based on the structure of this compound and common fragmentation patterns of synthetic cannabinoids. Optimization is required.)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 391.2 | 144.1 | 100 | 25 |

| This compound (Qualifier) | 391.2 | 91.1 | 100 | 35 |

| This compound-d4 (IS) | 395.2 | 144.1 | 100 | 25 |

Quantitative Data Summary

The following tables summarize representative performance characteristics for a quantitative LC-MS/MS method for synthetic cannabinoids. These values are provided as a guideline and should be established during method validation in your laboratory.

Table 5: Method Validation Parameters

| Parameter | Representative Value |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Table 6: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 0.3 | < 15% | < 15% | 85 - 115% |

| Mid QC | 5 | < 15% | < 15% | 85 - 115% |

| High QC | 80 | < 15% | < 15% | 85 - 115% |

Table 7: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | > 80% | < 15% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Cannabinoid Receptor Signaling Pathway

Caption: Simplified cannabinoid receptor signaling pathway.

Conclusion

The LC-MS/MS method described provides a framework for the quantitative analysis of this compound in biological matrices. The protocol offers high sensitivity and selectivity, which are crucial for forensic and clinical applications. It is recommended that each laboratory validates the method according to its specific standard operating procedures and regulatory requirements.

References

Application Note: Analysis of CH-Fubiata by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the qualitative analysis of CH-Fubiata, a synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic cannabinoids represent a significant challenge to public health and forensic laboratories due to their structural diversity and potent psychoactive effects.[1][2] This guide outlines the necessary instrumentation, reagents, and a validated protocol for the successful identification of this compound in various sample matrices. The provided methodologies are intended to assist researchers and forensic scientists in developing and implementing robust analytical workflows.

Introduction

This compound is a synthetic cannabinoid that has emerged in the recreational drug market.[1] Like other synthetic cannabinoids, it is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] The continuous emergence of new synthetic cannabinoid analogues necessitates the development of reliable and sensitive analytical methods for their detection and characterization. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the identification of synthetic cannabinoids in seized materials and biological samples.

This application note provides a comprehensive protocol for the qualitative analysis of this compound by GC-MS. It includes details on sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

A simple dilution in a suitable organic solvent is often sufficient for the analysis of this compound in solid materials. For biological matrices such as urine, a more extensive sample preparation involving hydrolysis and extraction may be necessary to remove interferences and concentrate the analyte.

Protocol for Solid Sample Preparation:

-

Accurately weigh a portion of the homogenized solid sample.

-

Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.

-

Vortex the sample for 30 seconds to ensure complete dissolution.

-

If necessary, centrifuge the sample to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for GC-MS analysis.

Protocol for Urine Sample Preparation (with Derivatization):

For polar metabolites of this compound in urine, derivatization can improve chromatographic performance and thermal stability.

-

To 2 mL of urine, add 200 µL of β-glucuronidase in 0.1 M phosphate buffer (pH 4).

-

Incubate the mixture at 60°C for 2 hours to hydrolyze glucuronide conjugates.

-

After cooling, perform a liquid-liquid extraction by adding 6 mL of hexane/ethyl acetate (9:1) to the hydrolyzed urine.

-

Vortex vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and repeat the extraction on the aqueous layer.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried extract, add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumentation and Parameters

The following table summarizes the instrumental parameters for the GC-MS analysis of this compound, based on a published method.

| Parameter | Value |

| Gas Chromatograph | |

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.46 mL/min |

| Injection Port Temp. | 265 °C |

| Injection Type | Splitless |

| Injection Volume | 1 µL |

| Oven Program | 50 °C for 0 min, ramp 30 °C/min to 340 °C, hold for 2.3 min |

| Mass Spectrometer | |

| Instrument | Agilent 5975 Series GC/MSD System |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Scan Range | 40-550 m/z |

| Threshold | 250 |

Data Presentation

The primary outcome of the qualitative GC-MS analysis is the total ion chromatogram (TIC) and the mass spectrum of the target analyte. For this compound, a characteristic retention time and fragmentation pattern are used for identification.

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 8.44 | Data not available in the provided search results |

Note: The retention time can vary slightly depending on the specific instrument, column, and analytical conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Workflow for this compound GC-MS analysis.

Signaling Pathway

Information regarding the specific signaling pathways activated by this compound is not extensively detailed in the currently available literature. As a synthetic cannabinoid, it is presumed to act as an agonist at cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades similar to other cannabinoids. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Further research is required to elucidate the precise signaling signature of this compound.

Conclusion

This application note provides a detailed protocol for the qualitative identification of this compound using GC-MS. The described methods are robust and can be implemented in forensic and research laboratories for the routine analysis of this synthetic cannabinoid. While quantitative data and detailed signaling pathway information are currently limited, the provided analytical workflow serves as a strong foundation for the detection and initial characterization of this compound. Further research is encouraged to establish validated quantitative methods and to fully understand the pharmacological and toxicological profile of this compound.

References

Application Notes and Protocols for the Synthesis and Purification of CH-Fubiata

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-Fubiata, with the IUPAC name N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide, is a synthetic cannabinoid. Its structure features an indole core N-alkylated with a 4-fluorobenzyl group and an acetamide side chain at the 3-position, terminating in a cyclohexyl group. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, intended for research and analytical purposes. The methodologies described are based on established organic synthesis techniques for indole derivatives and related compounds.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process:

-

N-Alkylation of Indole-3-acetic acid: The indole nitrogen of indole-3-acetic acid is alkylated with 4-fluorobenzyl bromide to yield 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with cyclohexylamine to form the final product, this compound.

Diagram of the Synthetic Pathway

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorobenzyl)-1H-indole-3-acetic acid

This protocol describes the N-alkylation of indole-3-acetic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Indole-3-acetic acid | 175.18 | 5.0 g | 28.5 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.26 g | 31.4 |

| 4-Fluorobenzyl bromide | 189.03 | 5.67 g | 30.0 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Saturated sodium chloride solution (brine) | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-acetic acid (5.0 g, 28.5 mmol).

-

Add anhydrous DMF (100 mL) and stir the mixture until the solid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.26 g of 60% dispersion, 31.4 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Slowly add a solution of 4-fluorobenzyl bromide (5.67 g, 30.0 mmol) in a small amount of anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound (N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide)

This protocol describes the amide coupling of the previously synthesized carboxylic acid with cyclohexylamine.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(4-Fluorobenzyl)-1H-indole-3-acetic acid | 283.30 | 5.0 g | 17.6 |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 2.86 g | 17.6 |

| Cyclohexylamine | 99.17 | 1.92 g (2.2 mL) | 19.4 |

| Anhydrous Pyridine | 79.10 | 1.5 mL | - |

| Anhydrous Acetonitrile | 41.05 | 100 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-(4-fluorobenzyl)-1H-indole-3-acetic acid (5.0 g, 17.6 mmol) in anhydrous acetonitrile (100 mL).

-

Add anhydrous pyridine (1.5 mL) to the solution.

-

Add 1,1'-carbonyldiimidazole (CDI) (2.86 g, 17.6 mmol) and stir the mixture at room temperature for 45 minutes. Evolution of CO2 gas will be observed.

-

Add cyclohexylamine (1.92 g, 19.4 mmol) to the reaction mixture and continue stirring at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity. A combination of column chromatography and recrystallization is recommended.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Protocol 1: Flash Column Chromatography

Materials and Equipment:

| Item | Specification |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Column | Appropriate size for the amount of crude product |

| TLC plates | Silica gel 60 F254 |

| Visualization | UV lamp (254 nm) |

Procedure:

-

TLC Analysis: Determine a suitable solvent system for separation by TLC. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system should give the product an Rf value of approximately 0.3.

-

Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Materials:

| Item |

| Purified this compound from chromatography |

| Recrystallization solvent (e.g., ethanol, methanol/water, or ethyl acetate/hexane) |

| Erlenmeyer flask |

| Hot plate |

| Ice bath |

| Buchner funnel and filter paper |

Procedure:

-

Solvent Selection: In a test tube, dissolve a small amount of the purified this compound in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethyl acetate/hexane can also be effective.

-

Dissolution: In an Erlenmeyer flask, dissolve the bulk of the purified product in the minimum amount of the chosen boiling solvent.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |

| Chemical Formula | C23H25FN2O |

| Molar Mass | 364.46 g/mol |

| Appearance | Crystalline solid (expected) |

| CAS Number | 922038-77-5 |

Table 2: Summary of Analytical Data

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole and 4-fluorobenzyl groups, the methylene protons of the acetamide and benzyl groups, and the methine and methylene protons of the cyclohexyl group. |

| ¹³C NMR | Resonances for all 23 carbon atoms in the molecule, including the carbonyl carbon of the amide. |

| Mass Spectrometry (ESI+) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 365.20. |

| Purity (HPLC) | >98% (after purification) |

Disclaimer

This document is intended for informational and research purposes only. The synthesis of this compound and other synthetic cannabinoids should only be carried out by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations. These compounds may have potent physiological effects and should be handled with extreme caution.

References

Application Notes and Protocols for In-Vivo Experimental Models Potentially Applicable to CH-Fubiata Studies

Disclaimer: CH-Fubiata is identified as a synthetic cannabinoid, and currently, public domain research does not detail its use in in-vivo experimental models for therapeutic development, particularly in oncology. The following application notes and protocols describe standard, widely-used in-vivo models in preclinical cancer research. These models are appropriate for evaluating the efficacy and mechanism of action of novel compounds and could be adapted for the study of this compound should a therapeutic rationale be established.

Overview of In-Vivo Experimental Models in Oncology

For researchers and drug development professionals, selecting the appropriate in-vivo model is critical for translating preclinical data into clinical outcomes. The three most common models used in oncology research are Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), and Genetically Engineered Mouse Models (GEMMs). Each model possesses distinct advantages and limitations.

-

Cell Line-Derived Xenograft (CDX) Models: These models are generated by implanting cultured human cancer cell lines into immunodeficient mice.[1][2] CDX models are highly reproducible, cost-effective, and have rapid tumor growth, making them ideal for initial high-throughput screening of anti-cancer compounds.[1] However, a significant limitation is that long-term cell culture can lead to genetic and phenotypic divergence from the original tumor.[3]

-

Patient-Derived Xenograft (PDX) Models: PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[4] This approach better preserves the genetic diversity, heterogeneity, and microenvironment of the original human tumor. Consequently, PDX models are considered more clinically relevant for biomarker discovery and predicting patient response to therapies. Their development is more time-consuming and resource-intensive compared to CDX models.

-

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop spontaneous tumors that mimic human cancers. These models are invaluable for studying tumor initiation, progression, and the interaction between the tumor and a fully intact immune system. GEMMs are particularly useful for validating cancer genes, assessing immunotherapy efficacy, and investigating mechanisms of drug resistance.

Data Presentation

Quantitative data from in-vivo studies should be meticulously collected and organized to allow for clear interpretation and comparison between different models and treatment groups.

Table 1: Comparison of In-Vivo Experimental Models

| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) | Genetically Engineered Mouse Model (GEMM) |

| Source Material | Cultured human cancer cell lines | Fresh patient tumor tissue | Germline or somatic genetic modification |

| Genetic Diversity | Low (Homogeneous) | High (Heterogeneous, reflects patient tumor) | Varies, can be engineered to be specific |

| Tumor Microenvironment | Human tumor cells with mouse stroma | Preserves human tumor stroma for early passages | Fully murine, intact immune system |

| Predictive Power | Moderate, good for initial screening | High, correlates well with clinical outcomes | High for specific genetic drivers and immune interactions |

| Time to Establish | Rapid (2-4 weeks) | Slow (2-4 months) | Very Slow (months to over a year) |

| Cost | Low | High | Very High |

| Reproducibility | High | Moderate | Moderate to High |

| Primary Use Case | High-throughput drug screening | Co-clinical trials, biomarker discovery, personalized medicine | Target validation, immuno-oncology, resistance mechanisms |

Table 2: Summary of Typical Quantitative Data Collection

| Parameter | Description | Measurement Frequency |

| Tumor Volume | Measurement of tumor length and width using calipers. Calculated using the formula: (Length x Width²) / 2. | 2-3 times per week |

| Body Weight | Monitored as an indicator of overall animal health and treatment toxicity. | 2-3 times per week |

| Survival | Recorded as the time to a predetermined endpoint (e.g., tumor volume limit, significant weight loss). | Daily |

| Biomarker Analysis | Quantification of specific proteins or genes in tumor or blood samples (e.g., via IHC, Western Blot, qPCR). | At study endpoint |

| Metastasis Assessment | Quantification of metastatic nodules in distant organs (e.g., lungs, liver) through imaging or histology. | At study endpoint |

Experimental Protocols

The following are detailed protocols for establishing and utilizing CDX and PDX models. These protocols should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

Objective: To establish a subcutaneous tumor model using a human cancer cell line in immunodeficient mice.

Materials:

-

Human cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can improve engraftment)

-

Immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice), 6-8 weeks old

-

Syringes (1 mL) and needles (25-27 gauge)

-

Digital calipers

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture the selected cancer cell line according to standard protocols until it reaches 70-80% confluency.

-

Cell Harvesting: a. Wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate to detach the cells. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge at 300 x g for 5 minutes, discard the supernatant. e. Resuspend the cell pellet in sterile PBS or serum-free medium.

-

Cell Counting and Viability: a. Perform a cell count using a hemocytometer or automated cell counter. b. Assess cell viability using Trypan Blue exclusion; viability should be >95%.

-

Preparation of Cell Inoculum: a. Centrifuge the cells again and resuspend the pellet in the desired volume of PBS to achieve the target cell concentration (typically 1-10 million cells per 100-200 µL). b. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just prior to injection.

-

Tumor Cell Implantation: a. Anesthetize the mouse. b. Shave the fur on the flank (or desired subcutaneous site). c. Wipe the injection site with an alcohol pad. d. Using a 1 mL syringe with a 27-gauge needle, draw up the cell suspension (100-200 µL). e. Gently lift the skin and inject the cells subcutaneously.

-

Monitoring: a. Monitor the animals for tumor growth. Tumors should become palpable within 1-2 weeks. b. Once tumors are established, begin measuring tumor volume with digital calipers 2-3 times per week. c. Monitor animal body weight and general health status regularly. d. When tumors reach the desired size (e.g., 100-200 mm³), randomize the animals into treatment and control groups to begin the efficacy study.

Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment

Objective: To establish a tumor model by implanting fresh human tumor tissue into immunodeficient mice.

Materials:

-

Fresh patient tumor tissue, collected under sterile conditions

-

Transport medium (e.g., RPMI with antibiotics)

-

Sterile PBS, scalpels, and forceps

-

Immunodeficient mice (NSG mice are often preferred for their robustness in engrafting human tissues).

-

Anesthetic, surgical tools, and sutures or wound clips

-

Digital calipers

Procedure:

-

Tissue Collection and Transport: a. Obtain fresh tumor tissue from surgery or biopsy under appropriate ethical and institutional approvals. b. Place the tissue immediately into a sterile tube containing transport medium on ice. c. Process the tissue as soon as possible (ideally within a few hours) to maintain viability.

-

Tissue Processing: a. In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or debris. b. Using sterile scalpels, carefully remove any non-tumorous tissue (e.g., fat, necrotic tissue). c. Mince the tumor tissue into small fragments of approximately 2-3 mm³.

-

Tumor Implantation: a. Anesthetize the mouse and prepare the surgical site (typically the flank) by shaving and sterilizing the skin. b. Make a small incision (5-10 mm) in the skin. c. Using forceps, create a small subcutaneous pocket. d. Insert a single tumor fragment into the pocket. e. Close the incision with a wound clip or suture.

-

Monitoring and Passaging: a. Monitor the mice for tumor engraftment and growth. This can take several weeks to months. b. Measure palpable tumors with calipers 1-2 times per week. c. When a tumor (Passage 0 or P0) reaches approximately 1000-1500 mm³, euthanize the mouse and sterilely excise the tumor. d. A portion of the tumor should be cryopreserved for future use and another portion fixed for histological analysis to confirm it retains the characteristics of the original patient tumor. e. The remaining tumor can be processed into fragments and implanted into a new cohort of mice for expansion (Passage 1 or P1).

-

Cohort Expansion for Studies: a. Once a stable take rate and growth kinetics are established (usually by P2 or P3), expand the model to generate a sufficient number of tumor-bearing animals for preclinical studies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key pathways and workflows relevant to the in-vivo models described.

References

- 1. biocytogen.com [biocytogen.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]

- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing CH-FUBIATA Activity in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction